molecular formula C10H16O4 B12104490 4-Decenedioic acid CAS No. 67494-01-3

4-Decenedioic acid

Cat. No.: B12104490
CAS No.: 67494-01-3
M. Wt: 200.23 g/mol
InChI Key: CXGDCGIPEJKSCK-HNQUOIGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Decenedioic acid is an unsaturated dicarboxylic acid with the molecular formula C10H16O4 It is characterized by the presence of a double bond in its carbon chain, which distinguishes it from its saturated counterparts

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Decenedioic acid can be synthesized through several methods. One common approach involves the oxidation of unsaturated fatty acids. For instance, oleic acid can be oxidized to produce this compound. The reaction typically requires strong oxidizing agents such as potassium permanganate or ozone, followed by hydrolysis.

Industrial Production Methods

In an industrial setting, this compound can be produced through the catalytic oxidation of olefins. This process involves the use of metal catalysts, such as palladium or platinum, under controlled temperature and pressure conditions. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Decenedioic acid undergoes various chemical reactions, including:

    Oxidation: The double bond in this compound can be further oxidized to produce shorter-chain dicarboxylic acids.

    Reduction: The double bond can be reduced using hydrogenation reactions, leading to the formation of decanedioic acid.

    Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, ozone, and hydrogen peroxide are commonly used oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation.

    Substitution: Alcohols and amines are used in esterification and amidation reactions, respectively, often in the presence of acid or base catalysts.

Major Products

    Oxidation: Shorter-chain dicarboxylic acids.

    Reduction: Decanedioic acid.

    Substitution: Esters and amides of this compound.

Scientific Research Applications

4-Decenedioic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Decenedioic acid involves its interaction with metabolic enzymes. In biological systems, it can be metabolized through beta-oxidation, leading to the production of energy. The presence of the double bond influences its reactivity and interaction with enzymes, making it a subject of interest in metabolic studies.

Comparison with Similar Compounds

4-Decenedioic acid can be compared with other dicarboxylic acids, such as:

    Decanedioic acid: A saturated counterpart with similar applications but different reactivity due to the absence of a double bond.

    Sebacic acid: Another dicarboxylic acid used in polymer production, differing in chain length and properties.

    Adipic acid: A shorter-chain dicarboxylic acid commonly used in nylon production.

The uniqueness of this compound lies in its unsaturation, which imparts distinct chemical properties and reactivity compared to its saturated analogs.

Properties

CAS No.

67494-01-3

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

(E)-dec-4-enedioic acid

InChI

InChI=1S/C10H16O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1,3H,2,4-8H2,(H,11,12)(H,13,14)/b3-1+

InChI Key

CXGDCGIPEJKSCK-HNQUOIGGSA-N

Isomeric SMILES

C(CCC(=O)O)C/C=C/CCC(=O)O

Canonical SMILES

C(CCC(=O)O)CC=CCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.